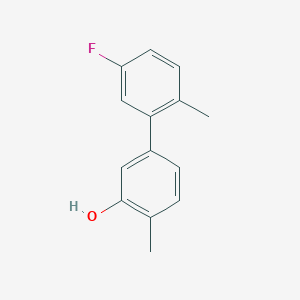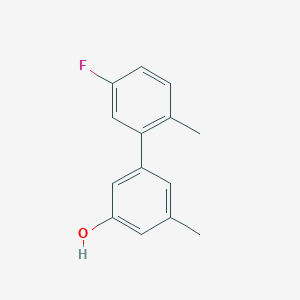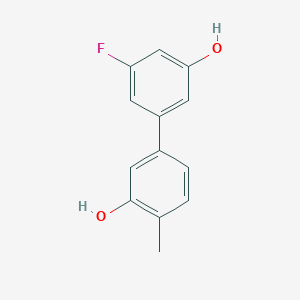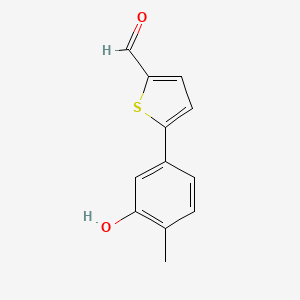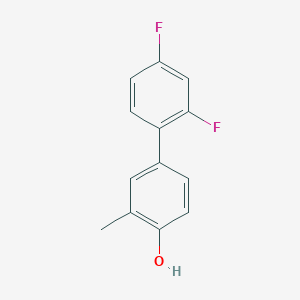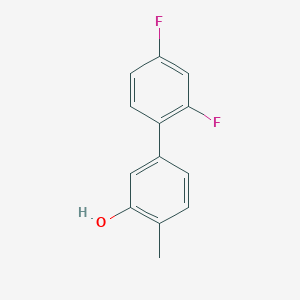
5-(2,4-Difluorophenyl)-2-methylphenol, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(2,4-Difluorophenyl)-2-methylphenol, 95% (5-DFM-2-MP) is a fluorinated phenol used in a variety of scientific research applications. It is a colorless solid with a molecular weight of 198.14 g/mol and a melting point of 62-64 °C. 5-DFM-2-MP has a wide range of applications in research, including as a reagent for the synthesis of various compounds, as an inhibitor of enzymes and as a fluorescent probe for imaging.
Applications De Recherche Scientifique
5-(2,4-Difluorophenyl)-2-methylphenol, 95% has a wide range of applications in scientific research. It has been used as a reagent in the synthesis of various compounds, including indole derivatives and benzimidazoles. It has also been used as an inhibitor of enzymes, such as acetylcholinesterase and monoamine oxidase. Additionally, 5-(2,4-Difluorophenyl)-2-methylphenol, 95% has been used as a fluorescent probe for imaging of biological processes, such as the localization of proteins and lipids.
Mécanisme D'action
5-(2,4-Difluorophenyl)-2-methylphenol, 95% has been shown to act as an inhibitor of a variety of enzymes, including acetylcholinesterase and monoamine oxidase. Its mechanism of action is believed to involve the inhibition of the active site of the enzyme, which prevents the enzyme from catalyzing its reaction. Additionally, 5-(2,4-Difluorophenyl)-2-methylphenol, 95% has been shown to act as a fluorescent probe, which is believed to involve the binding of the fluorophore to the target molecule and the subsequent emission of fluorescent light.
Biochemical and Physiological Effects
5-(2,4-Difluorophenyl)-2-methylphenol, 95% has been shown to have a variety of physiological and biochemical effects. It has been shown to inhibit the activity of enzymes, such as acetylcholinesterase and monoamine oxidase, which can lead to changes in neurotransmitter levels. Additionally, 5-(2,4-Difluorophenyl)-2-methylphenol, 95% has been used as a fluorescent probe for imaging of biological processes, such as the localization of proteins and lipids.
Avantages Et Limitations Des Expériences En Laboratoire
5-(2,4-Difluorophenyl)-2-methylphenol, 95% has a number of advantages for use in laboratory experiments. It is a stable compound with a relatively low melting point, making it easy to handle and store. Additionally, it is a reagent that can be used in the synthesis of a variety of compounds, making it a useful tool for research. One limitation of 5-(2,4-Difluorophenyl)-2-methylphenol, 95% is that it is not water soluble, making it difficult to use in aqueous solutions.
Orientations Futures
The use of 5-(2,4-Difluorophenyl)-2-methylphenol, 95% in scientific research is still in its early stages, and there are a number of potential future directions for its use. One potential direction is the use of 5-(2,4-Difluorophenyl)-2-methylphenol, 95% as a fluorescent probe for imaging of biological processes, such as protein localization and lipids. Additionally, 5-(2,4-Difluorophenyl)-2-methylphenol, 95% could be used in the synthesis of novel compounds, such as indole derivatives and benzimidazoles. Finally, 5-(2,4-Difluorophenyl)-2-methylphenol, 95% could be used as an inhibitor of enzymes, such as acetylcholinesterase and monoamine oxidase, which could lead to new insights into the mechanisms of these enzymes.
Méthodes De Synthèse
5-(2,4-Difluorophenyl)-2-methylphenol, 95% can be synthesized by a variety of methods, including the reaction of 2-fluoro-4-nitrophenol with 2-methyl-5-fluoro-1-phenyl-1-propanol in acetic acid and acetic anhydride. The reaction is carried out at a temperature of 80-90 °C for 3-4 hours and yields a product with a purity of 95%.
Propriétés
IUPAC Name |
5-(2,4-difluorophenyl)-2-methylphenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F2O/c1-8-2-3-9(6-13(8)16)11-5-4-10(14)7-12(11)15/h2-7,16H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPPGQZHOSCCVRF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=C(C=C(C=C2)F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90683780 |
Source


|
| Record name | 2',4'-Difluoro-4-methyl[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90683780 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261889-98-8 |
Source


|
| Record name | 2',4'-Difluoro-4-methyl[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90683780 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

